Milataxel
Overview
Description
Milataxel is a novel taxane analog, known for its enhanced preclinical activity compared to paclitaxel and docetaxel. It is particularly effective in cell lines that overexpress P-glycoprotein, a protein that often contributes to drug resistance. This compound has shown substantial anti-tumor activity in various preclinical models, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Milataxel is synthesized through a series of complex chemical reactions. The synthesis involves the esterification of a taxane core with various functional groups. The key steps include:
Esterification: The taxane core is esterified with benzoic acid and propionic acid to form the desired ester derivatives.
Hydroxylation: Hydroxyl groups are introduced at specific positions on the taxane core to enhance its biological activity.
Protection and Deprotection: Protective groups are used to shield reactive sites during the synthesis and are later removed to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as chromatography and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Milataxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another to modify the chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique biological properties.
Scientific Research Applications
Milataxel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying taxane analogs and their chemical properties.
Biology: Investigated for its effects on cell division and apoptosis in various cell lines.
Medicine: Explored as a potential chemotherapeutic agent for treating cancers, particularly those resistant to other taxanes.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Milataxel is compared with other taxane analogs such as paclitaxel and docetaxel. While all three compounds share a similar mechanism of action, this compound has unique properties that make it more effective in certain contexts:
Paclitaxel: Known for its use in treating various cancers but has limitations due to poor solubility and resistance in some cell lines.
Docetaxel: An improved version of paclitaxel with better solubility but still faces resistance issues.
This compound: Exhibits enhanced activity in cell lines that overexpress P-glycoprotein, making it a valuable option for drug-resistant cancers
Comparison with Similar Compounds
- Paclitaxel
- Docetaxel
- Cabazitaxel
Milataxel’s unique ability to overcome drug resistance and its enhanced preclinical activity make it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVMHSNIQAICTR-UQYHODNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO16 | |
Record name | Milataxel | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Milataxel | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870345 | |
Record name | Milataxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Milataxel enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells. | |
Record name | Milataxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
352425-37-7 | |
Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352425-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milataxel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milataxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Milataxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILATAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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